molecular formula C11H14F2O2 B8513774 3-(4-Ethoxy-2,3-difluorophenyl)propanol

3-(4-Ethoxy-2,3-difluorophenyl)propanol

Cat. No.: B8513774
M. Wt: 216.22 g/mol
InChI Key: XYBYXGKEDDGHQV-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-2,3-difluorophenyl)propanol is a tertiary alcohol derivative characterized by a 4-ethoxy-2,3-difluorophenyl group attached to a propanol chain. The molecular formula is deduced as C₁₁H₁₄F₂O₂, with an average molecular weight of 216.19 g/mol. The ethoxy group (-OCH₂CH₃) and fluorine atoms at the 2- and 3-positions on the aromatic ring contribute to its electronic and steric properties, making it distinct from related compounds. This structure suggests moderate polarity due to the hydroxyl group, which influences solubility and reactivity compared to esters or carboxylic acids with similar aromatic substituents.

Properties

Molecular Formula

C11H14F2O2

Molecular Weight

216.22 g/mol

IUPAC Name

3-(4-ethoxy-2,3-difluorophenyl)propan-1-ol

InChI

InChI=1S/C11H14F2O2/c1-2-15-9-6-5-8(4-3-7-14)10(12)11(9)13/h5-6,14H,2-4,7H2,1H3

InChI Key

XYBYXGKEDDGHQV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)CCCO)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations: Alcohol vs. Acid and Ester

Functional groups significantly alter physicochemical properties. The table below compares 3-(4-Ethoxy-2,3-difluorophenyl)propanol with structurally related compounds:

Compound Molecular Formula Functional Group Molecular Weight (g/mol) Reference
This compound C₁₁H₁₄F₂O₂ Alcohol 216.19 Deduced
(2E)-3-(4-Ethoxy-2,3-difluorophenyl)prop-2-enoic acid C₁₁H₁₀F₂O₃ Carboxylic acid 228.19
Cyclohexanecarboxylic acid, 4-propyl-... ester C₁₈H₂₄F₂O₃ Ester 326.38
  • Solubility : The carboxylic acid () exhibits higher water solubility due to its polar -COOH group, whereas the alcohol (target compound) and esters () are more lipophilic.
  • Reactivity : The carboxylic acid undergoes decarboxylation or esterification, while the alcohol may participate in oxidation or nucleophilic substitution. Esters are prone to hydrolysis.

Structural Analogues with Different Substituents

Comparison with 3-((4-Fluoro-2-nitrophenyl)amino)propanol (, C₉H₁₁FN₂O₃, MW 214.19 g/mol) highlights substituent effects:

  • Electron-Withdrawing Groups: The target compound’s fluorine atoms (-F) and ethoxy group (-OCH₂CH₃) create a balance of electron-withdrawing and donating effects. In contrast, the nitro (-NO₂) and amino (-NH₂) groups in ’s compound lead to stronger electronic polarization.

Alkyl Chain Length in Esters

describes cyclohexanecarboxylate esters with varying alkyl chains. Increasing chain length impacts properties as follows:

Compound (Alkyl Chain) Molecular Formula Molecular Weight (g/mol)
Propyl ester C₁₈H₂₄F₂O₃ 326.38
Butyl ester C₁₉H₂₆F₂O₃ 340.41
Pentyl ester C₂₀H₂₈F₂O₃ 354.43
  • Lipophilicity : Longer chains (e.g., pentyl) increase hydrophobicity, enhancing membrane permeability.
  • Melting Point : Longer chains typically reduce melting points due to weaker crystalline packing.

Odor and Sensory Properties

demonstrates that alcohol chain length critically affects odor thresholds. For example:

  • 1-Octanol: Low odor threshold (~0.13 ppm) due to high lipophilicity and intense odor .
  • Isopropanol: Higher odor threshold (3.14–196 ppm) with subdued intensity.

The target compound’s shorter propanol chain may result in a higher odor threshold than 1-octanol but lower than isopropanol, aligning with trends in volatility and sensory perception.

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